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Risk Assessment and Stratification

The risk of TLS with venetoclax is not uniform; it is a continuum based on tumor burden and renal function.
Assessing this risk accurately is the critical first step in determining the appropriate prophylaxis and

monitoring schedule [1].

¢ Tumor Burden Assessment: This is primarily determined by the size of the largest lymph node and
the absolute lymphocyte count (ALC) [2] [1]. The interaction between these two factors defines the
initial risk category.

¢ Renal Function Consideration: Creatinine clearance (CLcr) is a key modifier of risk. Patients with
medium tumor burden and a CLcr of less than 80 mL/min should be managed as high-risk [2] [1].

The table below summarizes the risk stratification based on tumor burden.

TLS Risk Lymph Node Absolute Lymphocyte et
otes
Category (LN) Size Count (ALC)
Low Risk [2] AllLNs <5 cm AND ALC < 25 x 10°/L
Medium Risk AnyLN>=5cmto ORALC =25 x 10°/L Manage as High Risk if CLcr <
[2] <10 cm 80 mL/min [2].
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TLS Risk Lymph Node Absolute Lymphocyte
Category (LN) Size Count (ALC)

Notes

High Risk [2] Any LN =10 cm ORALC =25 x 10°/L AND Splenomegaly may also
any LN =5 cm increase risk [1].

The following diagram illustrates the workflow for TLS risk assessment and corresponding management

setting based on the criteria above.

Lymph Node Size

All LNs <5 cm Any LN > 5 cm to <10 cm

Absolute Lymphocyte

Count (ALC) Any LN > 10 cm

ALC <25 % 10%L N\NALC > 25 x 109/

Creatinine Clearance
(CLcr < 80 mL/min?)

Low TLS Risk

High TLS Risk

CLcr < 80 mL/min \CLcr > 80 mL/min

Prophylaxis & Monitoring: Aggressive Prophylaxis & Monitoring:

Consider Outpatient Inpatient Setting
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Prophylaxis and Monitoring Protocols

Once risk is stratified, standardized prophylaxis and intensive monitoring are imperative to prevent

laboratory TLS from progressing to clinical TLS [2].

Prophylactic Measures

Prophylaxis should be initiated 2-3 days before the first dose of venetoclax and continue throughout the

ramp-up phase [1].

e Hydration: Aggressive hydration is crucial to maintain glomerular filtration and prevent precipitation of
uric acid and calcium phosphate in renal tubules [3] [2].
o Oral: Encourage 1.5-2 liters (approx. 56 ounces) of water daily [1].
o Intravenous (IV): Administer for patients who cannot tolerate oral hydration or are at high risk.
Typical fluids are D5W or 0.5NS with sodium bicarbonate [4].
e Anti-Hyperuricemic Agents: These reduce uric acid production and prevent crystal-induced kidney
damage [3].
o Allopurinol: A xanthine oxidase inhibitor. First-line for prophylaxis, typically 300 mg orally once
daily [4]. Note: It does not reduce existing uric acid.
o Rasburicase: A recombinant urate oxidase used for patients with high baseline uric acid or
those who develop hyperuricemia during treatment. It rapidly breaks down existing uric acid [4].

Venetoclax Dose Ramp-Up Schedule

Venetoclax must be initiated with a 5-week dose escalation schedule to gradually debulk tumors and
minimize TLS risk [2] [1]. Adherence to this schedule is critical, as a faster 2-3 week ramp-up has been

associated with a 13% rate of TLS, including fatalities and renal failure [1].

The standard schedule is:

e Week 1: 20 mg daily
e Week 2: 50 mg daily
e Week 3: 100 mg daily
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e Week 4: 200 mg daily
e Week 5+: 400 mg daily (target dose)

Monitoring Schedule

Changes in blood chemistries can occur as early as 6 to 8 hours after the first dose and each dose increase

[1]. The monitoring intensity depends on the risk category.

The table below outlines the monitoring schedule for each risk level.

Risk Pre-Treatment & Monitoring After First Dose & o .
. Clinical Setting
Category Daily Each Dose Increase
Low Risk [1] Correct 6-8 hours, and 24 hours post-dose Consider outpatient for
abnormalities [1] [1] initiation [2]
Medium Risk Correct 6-8 hours, and 24 hours post-dose Inpatient [2]
[1] abnormalities [1] [1]
High Risk [1] Correct 6, 8, 12, and 24 hours post-dose [1] Inpatient [2]

abnormalities [1]

Blood chemistries to monitor: Potassium, Uric Acid, Phosphate, Calcium, and Creatinine [1].

Management of Established Tumor Lysis Syndrome

If laboratory or clinical TLS occurs, immediate and aggressive management is required. Clinical TLS is
defined as laboratory TLS plus one or more of the following: renal insufficiency (creatinine > 1.5x ULN),

cardiac arrhythmia, seizure, or sudden death [2] [5].

The management pathway for established TLS is summarized below.
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Diagnosis of Laboratory TLS
(2+ metabolic abnormalities)

l

[ 1. Initiate Aggressive IV Hydration
( )

D5W or 0.5NS with sodium bicarbonate

2. Administer Rasburicase
for Hyperuricemia

3. Correct Electrolyte Derangements
(Caution with Calcium for Arrhythmias)

l

4. Intensify Monitoring
(Labs every 4-6 hours, continuous cardiac monitoring)

5. Consult Nephrology
for Dialysis if Refractory

Clinical TLS Resolved

Resume Venetoclax per Guideline
at Same or Reduced Dose

Click to download full resolution via product page

Key interventions include:

e Continuous IV Hydration: Increase to twice the maintenance fluid rate to promote renal excretion
[4].

e Manage Specific Abnormalities:
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o Hyperuricemia: Rasburicase (3-6 mg IV) is the treatment of choice for severe hyperuricemia,
acting within hours [4].

o Hyperkalemia: Standard management with insulin/dextrose, albuterol, and sodium
bicarbonate. Use calcium gluconate with extreme caution only for life-threatening
arrhythmias, as it can precipitate calcium phosphate crystals [4].

o Hyperphosphatemia & Hypocalcemia: Primarily managed with hydration. Phosphate binders
can be used. Asymptomatic hypocalcemia may not require correction [3].

¢ Renal Replacement Therapy: Dialysis is indicated for refractory electrolyte imbalances, worsening
acute kidney injury, or anuria [4].

Emerging Data and Future Directions

Recent clinical trials continue to refine the use of venetoclax and its associated TLS risk.

¢ Novel Combinations: The Phase 3 AMPLIFY trial investigated venetoclax with acalabrutinib (an
all-oral, fixed-duration regimen) in previously untreated CLL. It showed a statistically significant
improvement in progression-free survival and, importantly, very low rates of TLS (0.3%), supporting
its safety profile [6].

e Ongoing Research: Trials are exploring different ramp-up schedules and combinations to further
reduce TLS risk and simplify monitoring. For example, one ongoing trial is evaluating a 5-week ramp-
up versus alternative schedules with acalabrutinib to identify the safest approach [7].

¢ Real-World Evidence: A 2025 real-world study of 112 CLL patients confirmed that with proper risk
stratification and prophylaxis, TLS was not a major clinical challenge, and safety outcomes mirrored
those seen in clinical trials [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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